Product packaging for Mantabegron(Cat. No.:CAS No. 36144-08-8)

Mantabegron

Cat. No.: B10859484
CAS No.: 36144-08-8
M. Wt: 301.4 g/mol
InChI Key: OVHWFGPUZGJWAI-UHFFFAOYSA-N
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Description

Mantabegron is a chemical compound of significant interest in pharmacological research, primarily recognized for its role as an intermediate or precursor in the study and development of therapies targeting the β3-adrenergic receptor (β3-AR) pathway . Activation of this pathway is known to induce relaxation of smooth muscle tissue, a mechanism of action that has been successfully leveraged by related compounds for the treatment of conditions like overactive bladder . As a research chemical, this compound provides scientists with a valuable tool for probing the structure-activity relationships of β3-AR agonists and for synthesizing more complex molecules for biological evaluation. Its application is crucial for advancing the understanding of adrenoceptor pharmacology and exploring potential new therapeutic areas. This product is supplied for laboratory research purposes only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO2 B10859484 Mantabegron CAS No. 36144-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36144-08-8

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

1-(1-adamantylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C19H27NO2/c21-17(13-22-18-4-2-1-3-5-18)12-20-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-17,20-21H,6-13H2

InChI Key

OVHWFGPUZGJWAI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC(COC4=CC=CC=C4)O

Origin of Product

United States

Significance of Beta 3 Adrenergic Receptor Agonism in Biological Systems

The beta-3 adrenergic receptor (β3-AR) is a member of the G protein-coupled receptor (GPCR) family. nih.gov Upon activation by an agonist, it primarily couples to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). wikipedia.orgjove.com This signaling cascade mediates a variety of physiological effects in different tissues.

The β3-AR is most recognized for its role in metabolic regulation. It is found in both brown and white adipose tissue, where its activation promotes lipolysis (the breakdown of fats) and thermogenesis (heat production). wikipedia.orgmdpi.com This has made the β3-AR a target of interest for research into metabolic conditions. wikipedia.org

Beyond adipose tissue, the β3-AR is expressed in several other organs, highlighting its diverse biological significance. researchgate.net Key locations and functions include:

Urinary Bladder: The β3-AR is present in the detrusor smooth muscle of the urinary bladder. mdpi.com Its activation leads to muscle relaxation, which increases the bladder's capacity to store urine. wikipedia.orgmdpi.com This function is a primary focus for therapeutic applications.

Cardiovascular System: β3-ARs are found in cardiac myocytes (heart muscle cells) and the vascular endothelium (the inner lining of blood vessels). mdpi.comresearchgate.net In the heart, their activation is associated with protective effects against certain types of cardiac stress and remodeling. nih.govresearchgate.net In blood vessels, β3-AR agonism can promote vasodilation. mdpi.com

Central Nervous System: The expression of β3-AR has been noted in brain regions like the hypothalamus, suggesting a potential role in regulating appetite and body weight. mdpi.com

The widespread distribution and varied functions of the β3-AR underscore its importance as a modulator of metabolic, urinary, and cardiovascular processes. researchgate.net

Preclinical Research Methodologies for Mechanistic Elucidation of Mantabegron

In Vitro Cellular and Subcellular Models for Mantabegron Target Engagement

The initial stages of characterizing this compound's mechanism of action relied heavily on in vitro cellular and subcellular models to establish its primary target and selectivity. These models provide a controlled environment to study direct drug-receptor interactions without the complexities of a whole-organism system.

A cornerstone of this research has been the use of Chinese Hamster Ovary (CHO) cells genetically engineered to express specific human or rat β-adrenoceptor subtypes (β1, β2, and β3). By measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β-adrenoceptor signaling cascade, researchers can quantify the potency and selectivity of this compound.

Studies have consistently demonstrated that this compound is a potent and highly selective agonist for the β3-adrenoceptor. For instance, in CHO cells expressing rat β-adrenoceptors, this compound stimulated cAMP accumulation with a high intrinsic activity at the β3 subtype, while showing significantly lower potency and activity at the β1 and β2 subtypes. cbs.dk This high degree of selectivity is a critical attribute, as activation of β1- and β2-adrenoceptors is associated with undesirable cardiovascular and other side effects.

Table 1: In Vitro Activity of this compound on cAMP Accumulation in CHO Cells Expressing Rat β-Adrenoceptor Subtypes

Adrenoceptor Subtype EC₅₀ (nmol/L) Intrinsic Activity
β1 610 0.6
β2 >1000 0.1
β3 19 1.0

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic activity represents the ability of the drug to produce a maximal response.

These in vitro assays are fundamental for establishing the primary pharmacological profile of a compound and are a prerequisite for further preclinical development.

Ex Vivo Tissue Preparations for this compound-Induced Pharmacological Responses

To bridge the gap between cellular assays and in vivo studies, ex vivo tissue preparations are employed to investigate the pharmacological effects of this compound in a more physiologically relevant context. These models utilize isolated tissues, most commonly bladder smooth muscle (detrusor) strips, from various species including rats and guinea pigs, as well as human tissue when available.

In these experiments, tissue strips are mounted in organ baths, and their contractile responses are measured. The relaxant effect of this compound on pre-contracted bladder tissue is a key indicator of its potential therapeutic efficacy in OAB, a condition characterized by involuntary bladder contractions.

Research has shown that this compound induces concentration-dependent relaxation of isolated rat bladder strips. cbs.dk Importantly, this relaxant effect was not significantly altered by the presence of selective antagonists for β1- and β2-adrenoceptors, further confirming that the primary mechanism of action is via β3-adrenoceptor activation. cbs.dkresearchgate.net Studies on human bladder tissue have also demonstrated the relaxant properties of this compound, providing crucial translational evidence. mdpi.com

Table 2: Relaxant Effect of this compound on Isolated Rat Bladder Strips

Parameter Value
EC₅₀ for Relaxation 290 nmol/L
Effect of β1-Antagonist (CGP-20712A) No significant effect on concentration-response curve
Effect of β2-Antagonist (ICI-118,551) No significant effect on concentration-response curve

This data indicates that the relaxant effect of this compound is mediated by β3-adrenoceptors.

The use of ex vivo human bladder tissue models is a significant advancement, offering a more direct prediction of clinical response compared to animal tissues. cbs.dknih.gov

Advanced Animal Models for Investigating this compound's Mechanism of Action

Animal models are indispensable for understanding the integrated physiological effects of this compound and for evaluating its efficacy in a disease context. Various models have been developed to mimic the symptoms of OAB, allowing for a comprehensive investigation of the compound's mechanism of action in vivo.

Considerations for Appropriate Animal Model Selection in Adrenergic Receptor Research

The selection of an appropriate animal model is critical in adrenergic receptor research due to known species differences in receptor distribution and pharmacology. nih.gov For OAB research, models that exhibit detrusor overactivity, a key feature of the human condition, are particularly valuable.

Commonly used models include:

Spontaneous Hypertensive Rats (SHR): These rats spontaneously develop bladder overactivity and are a well-established model for OAB research.

Rats with Partial Bladder Outlet Obstruction (pBOO): This surgical model induces bladder hypertrophy and detrusor overactivity, mimicking some aspects of OAB in humans.

Cerebral Infarcted Rats: These animals exhibit bladder hyperactivity due to neurological changes and are used to study neurogenic detrusor overactivity. cbs.dk

The choice of model depends on the specific research question, with each model offering unique insights into the pathophysiology of bladder dysfunction and the therapeutic effects of compounds like this compound. nih.gov

Application of Genetically Engineered Models for Pathway Analysis of this compound

Genetically engineered models, particularly knockout mice, have been pivotal in definitively confirming the mechanism of action of this compound. By selectively deleting the gene for the β3-adrenoceptor, researchers can investigate whether the effects of the drug are abolished in the absence of its target.

Studies using β3-adrenoceptor knockout mice have provided unequivocal evidence that the bladder-relaxing and anti-OAB effects of this compound are mediated through this specific receptor subtype. In these mice, the administration of this compound fails to produce the expected therapeutic effects observed in wild-type animals. nih.gov

The advent of CRISPR/Cas9 technology has further revolutionized the creation of genetically modified mouse models, allowing for more precise and efficient gene editing. nih.govnih.gov This technology can be used to create not only knockout models but also knock-in models with specific mutations to study the finer details of receptor function and drug interaction. criver.com

Biomarker Discovery and Validation in Preclinical Mechanistic Studies of this compound

The identification and validation of biomarkers are crucial for understanding a drug's mechanism of action and for predicting its clinical efficacy. In the context of this compound, research has focused on identifying biomarkers that reflect target engagement and downstream pharmacological effects.

A promising area of investigation has been the measurement of urinary β3-adrenoceptor levels. Studies have explored the concentration of the β3-adrenoceptor in the urine of patients with OAB and its change in response to this compound treatment. One study found that the urinary β3-adrenoceptor/creatinine ratio was lower in women with OAB compared to healthy controls and that this ratio increased significantly after treatment with this compound in patients who responded to the therapy. nih.govnih.govresearchgate.net

These findings suggest that urinary β3-adrenoceptor levels could potentially serve as a non-invasive biomarker for diagnosing OAB and for monitoring the therapeutic response to this compound. nih.govnih.gov While these initial findings are from clinical studies, they highlight a translatable biomarker that can be further investigated and validated in preclinical models to better understand the relationship between target engagement, receptor expression, and clinical outcome.

Methodological Innovations in Preclinical Assessments of this compound

The field of preclinical research is continually evolving, with new technologies and models being developed to improve the prediction of clinical outcomes. The study of this compound and other β3-adrenoceptor agonists has benefited from and contributed to these innovations.

One of the most significant advancements is the development of 3D ex vivo human bladder tissue models and organoids . nih.gov These models, created from human bladder cells, can self-organize into structures that mimic the architecture and function of the native bladder wall. nih.gov They offer a more complex and physiologically relevant system than traditional 2D cell cultures and can be used to study cell-cell interactions, tissue-level responses to drugs, and disease mechanisms in a human context. The development of human bladder organoids from cell lines is a standardized approach that can be used for functional studies in bladder cancer research and has potential applications for studying other bladder conditions and the effects of drugs like this compound. nih.gov

Another key innovation is the increasing sophistication of genetically engineered mouse models , as discussed in section 5.3.2. The ability to precisely edit the mouse genome allows for the creation of more refined models of human disease, leading to a better understanding of drug mechanisms and a higher likelihood of successful clinical translation.

These methodological innovations are crucial for advancing our understanding of this compound's mechanism of action and for the development of new and improved therapies for overactive bladder.

Mechanistic Aspects of Mantabegron S Biotransformation

In Vitro Metabolic Stability Assays of Mantabegron (e.g., Hepatocyte, Microsomal)

In vitro metabolic stability assays are fundamental in drug discovery to predict a compound's behavior in vivo. nuvisan.com These assays typically measure the rate at which a parent compound is eliminated over time when incubated with a metabolically active system, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint). nuvisan.comspringernature.com For this compound, such studies utilize standard models like liver microsomes and hepatocytes.

Hepatocyte Stability Assays: Intact hepatocytes are considered a gold standard for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes, such as cytochrome P450s, UDP-glucuronosyltransferases (UGTs), and sulfotransferases. thermofisher.comutsouthwestern.edu Using cryopreserved hepatocytes from humans and various preclinical species allows for a comprehensive assessment of metabolic pathways in a system that closely mimics the cellular environment of the liver. thermofisher.comnih.gov In these assays, this compound would be incubated with a suspension of viable hepatocytes, and samples would be analyzed at various time points to monitor the disappearance of the parent compound. nih.gov

Microsomal Stability Assays: Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism. utsouthwestern.educreative-bioarray.com Microsomal stability assays are cost-effective and suitable for high-throughput screening to evaluate a compound's susceptibility to CYP-mediated metabolism. creative-bioarray.comnih.gov The assay involves incubating this compound with liver microsomes in the presence of necessary cofactors, primarily NADPH, which initiates the catalytic cycle of CYP enzymes. evotec.com The rate of degradation provides a measure of its Phase I metabolic stability. evotec.com

Below is a table summarizing the typical conditions for these assays.

ParameterHepatocyte AssayMicrosomal AssayRationale
Test SystemCryopreserved Suspension HepatocytesLiver MicrosomesHepatocytes contain both Phase I and II enzymes; microsomes are enriched in Phase I CYP enzymes. utsouthwestern.eduevotec.com
SpeciesHuman, Rat, Mouse, etc.Human, Rat, Mouse, etc.To evaluate interspecies differences in metabolism. creative-bioarray.com
Incubation TimeUp to 120 minutesUp to 45-60 minutesTo measure the rate of compound disappearance over a defined period. nih.govevotec.com
CofactorsEndogenously presentNADPH (required for CYP activity)To initiate and sustain the enzymatic reactions. utsouthwestern.eduevotec.com
EndpointsPercent Parent Remaining, In Vitro Half-Life (t½), Intrinsic Clearance (CLint)Percent Parent Remaining, In Vitro Half-Life (t½), Intrinsic Clearance (CLint)To quantify metabolic rate and predict in vivo clearance. nuvisan.commdpi.com

Identification of Major Metabolic Pathways and Metabolites of this compound

The metabolism of this compound is extensive, proceeding through several parallel pathways. researchgate.net These biotransformations include both Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov The primary metabolic routes identified for this compound in humans involve modifications at multiple sites on the molecule. researchgate.net

The major metabolic transformations are:

Amide Hydrolysis: Cleavage of the amide bond, leading to the formation of a carboxylic acid metabolite (M5, M16, M17). researchgate.net

Glucuronidation: Conjugation with glucuronic acid is a significant pathway. This occurs at several positions, including O-glucuronidation (M11), N-glucuronidation (M14), and direct conjugation to the carbamoyl (B1232498) group (M12, M13). researchgate.net

Oxidation and N-dealkylation: This involves oxidation or removal of the alkyl group from the secondary amine, resulting in metabolites like M8, M9, and M15. researchgate.net

Metabolic PathwayType of TransformationResulting Metabolites (Examples)
Amide HydrolysisPhase I Reaction (Hydrolytic)M5, M16, M17 researchgate.net
GlucuronidationPhase II Reaction (Conjugation)M11, M12, M13, M14 researchgate.net
Oxidation / N-dealkylationPhase I Reaction (Oxidative)M8, M9, M15 researchgate.net

Characterization of Cytochrome P450 Enzymes and Other Biotransforming Enzymes Involved in this compound Metabolism

The metabolic pathways of this compound are catalyzed by several classes of biotransforming enzymes. researchgate.net The human cytochrome P450 (CYP) superfamily, particularly isoforms in the CYP1, 2, and 3 families, is responsible for the metabolism of approximately 80% of clinical drugs. nih.govnih.gov

Cytochrome P450 (CYP) Enzymes: In vitro studies have demonstrated that CYP2D6 and CYP3A4 are involved in the oxidative metabolism of this compound. researchgate.netresearchgate.net These enzymes are primarily responsible for the N-dealkylation and other oxidation reactions. researchgate.net

Esterases: The prominent amide hydrolysis pathway, leading to metabolites like M5 and M16, is mediated by endogenous esterases. researchgate.net

UDP-Glucuronosyltransferases (UGTs): The formation of various glucuronide conjugates (M11-M14) is catalyzed by UGT enzymes, a major family of Phase II enzymes that transfer glucuronic acid to a substrate. researchgate.net

Metabolic PathwayEnzyme(s) InvolvedEnzyme Family
Oxidation / N-dealkylationCYP2D6, CYP3A4 researchgate.netresearchgate.netCytochrome P450 (Phase I) nih.gov
Amide HydrolysisEsterases researchgate.netHydrolases (Phase I)
GlucuronidationUDP-Glucuronosyltransferases (UGTs) researchgate.netTransferases (Phase II)

Mechanistic Studies of Enzyme Inhibition and Induction by this compound

Investigating a drug's potential to inhibit or induce metabolic enzymes is crucial for predicting drug-drug interactions (DDIs). taylorandfrancis.comnih.gov Enzyme inhibition can slow the metabolism of co-administered drugs, leading to increased concentrations, while induction can accelerate metabolism, potentially reducing efficacy. longdom.org

Enzyme Inhibition: In vitro studies have shown that this compound is a time-dependent inhibitor of CYP2D6. researchgate.netnih.gov In human liver microsomes, the IC50 value (the concentration required to cause 50% inhibition) decreased from 13 µM to 4.3 µM after a 30-minute pre-incubation with NADPH. researchgate.netnih.gov This suggests that this compound may act as a metabolism-dependent inhibitor of CYP2D6, potentially through an irreversible or quasi-irreversible mechanism. researchgate.netnih.gov this compound is also considered a weak inhibitor of CYP3A4. researchgate.net However, it was predicted not to cause clinically significant inhibition of other major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1, as the IC50 values for these were all greater than 100 µM. researchgate.netnih.gov

EnzymeInhibition FindingIC50 Value (Human Liver Microsomes)Mechanism
CYP2D6Time-dependent inhibitor researchgate.netnih.gov13 µM (no pre-incubation) to 4.3 µM (30-min pre-incubation) researchgate.netnih.govMetabolism-dependent (quasi-irreversible/irreversible) researchgate.netnih.gov
CYP3A4Weak inhibitor researchgate.net>100 µM researchgate.netnih.govCompetitive (not time-dependent)
CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1No clinically significant inhibition predicted researchgate.netnih.gov>100 µM researchgate.netnih.gov-

Enzyme Induction: Enzyme induction is the process where a drug enhances the expression and activity of metabolic enzymes. longdom.org The potential for this compound to act as an inducer was evaluated in freshly isolated human hepatocytes. researchgate.netnih.gov Even at a concentration of 10 µM, this compound showed minimal effect on the activity or mRNA levels of CYP1A2 and CYP3A4. researchgate.netnih.gov This finding suggests that this compound is not a significant inducer of these key drug-metabolizing enzymes. researchgate.netnih.gov

EnzymeInduction FindingExperimental System
CYP1A2Minimal to no induction observed researchgate.netnih.govFreshly isolated human hepatocytes researchgate.netnih.gov
CYP3A4Minimal to no induction observed researchgate.netnih.govFreshly isolated human hepatocytes researchgate.netnih.gov

Synthetic Methodologies for Mantabegron and Its Analogues

Elucidation of Retrosynthetic Pathways for Mantabegron Synthesis

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For a complex molecule like this compound, several retrosynthetic pathways can be envisioned, primarily revolving around the formation of the key amide bond and the introduction of the chiral amino alcohol moiety.

A primary disconnection strategy for this compound, (R)-2-(4-amino-3-chlorophenyl)-N-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)acetamide, involves breaking the central amide bond. This leads to two key synthons: a substituted phenylacetic acid derivative and a phenoxyethylamine derivative. The corresponding synthetic equivalents would be 2-(4-amino-3-chlorophenyl)acetic acid and 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethan-1-amine.

Further disconnection of the 2-(4-amino-3-chlorophenyl)acetic acid synthon can proceed by targeting the C-C bond between the phenyl ring and the acetic acid moiety. This suggests a precursor like a protected 4-amino-3-chlorobenzyl cyanide, which can be hydrolyzed to the corresponding acetic acid. The 4-amino-3-chlorophenyl group itself can be derived from simpler aromatic precursors through established nitration, reduction, and chlorination reactions.

The phenoxyethylamine synthon can be retrosynthetically disconnected at the ether linkage, leading to 2-(2-aminoethoxy)phenol and a trifluoroethylating agent. Alternatively, the C-N bond can be cleaved, suggesting a precursor like 2-(2-(2,2,2-trifluoroethoxy)phenoxy)acetaldehyde or a related electrophile, which can then undergo reductive amination.

Another plausible retrosynthetic approach involves the late-stage introduction of the trifluoroethoxy group onto a pre-formed phenoxy derivative, or the construction of the substituted phenylacetamide core onto a pre-existing chiral amino alcohol backbone. The choice of the most viable pathway often depends on the availability and cost of starting materials, as well as the efficiency and stereocontrol of the forward synthetic reactions.

Development of Novel and Efficient Synthetic Routes to this compound

The development of novel and efficient synthetic routes for pharmaceutical compounds like this compound is driven by the need for cost-effective, high-yielding, and scalable processes. Research in this area often focuses on minimizing the number of synthetic steps, improving reaction conditions, and utilizing readily available starting materials.

One reported synthetic approach for a related compound, Mirabegron, which shares structural similarities with this compound, involves the reaction of a phenylacetic acid derivative with a chiral amino alcohol. A similar strategy can be applied to this compound. For instance, 2-(4-amino-3-chlorophenyl)acetic acid can be coupled with (R)-2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amine using standard peptide coupling reagents.

A patent for the synthesis of Mirabegron describes a method that could be adapted for this compound, involving the reduction of a nitro group to an amine in the final steps. google.com This late-stage reduction can be advantageous as it avoids potential side reactions with the free amino group in earlier steps. The synthesis could proceed as follows:

Preparation of the phenylacetic acid moiety: Starting from a suitable substituted nitrobenzene, a multi-step sequence involving chlorination, introduction of the acetic acid side chain (e.g., via the Strecker synthesis or related methods), and subsequent reduction of the nitro group.

Preparation of the phenoxyethylamine moiety: This can be achieved by the Williamson ether synthesis between a protected 2-aminophenol derivative and a 2,2,2-trifluoroethylating agent, followed by elaboration of the ethylamine (B1201723) side chain.

Amide coupling and final deprotection: The two key fragments are then coupled, and any protecting groups are removed to yield the final this compound molecule.

Stereoselective Synthesis Strategies for Chiral Centers in this compound

This compound possesses a single chiral center in the (R)-configuration within the amino alcohol portion of the molecule. The stereoselective synthesis of this chiral center is crucial, as different enantiomers can exhibit significantly different pharmacological activities. Several strategies can be employed to achieve high enantiomeric purity.

Advanced Analytical Techniques in Mantabegron Research

High-Resolution Chromatographic Methods for Mantabegron Purification and Quantification (e.g., LC-MS/MS)

High-resolution chromatographic techniques are indispensable for both the isolation and quantification of this compound. For purification, methods like semi-preparative high-performance liquid chromatography (HPLC) are utilized to isolate this compound from reaction mixtures and impurities, ensuring a high-purity compound for subsequent studies. nih.gov These methods are scalable and offer high resolution, which is essential for separating structurally similar compounds. nih.gov

For quantification, particularly in complex biological matrices such as plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. nih.govnih.gov A typical LC-MS/MS method involves a sample preparation step, often a straightforward protein precipitation with an organic solvent like methanol (B129727) or acetonitrile (B52724), to remove larger molecules. nih.govnih.gov The extract is then injected into an HPLC system, where this compound is separated from endogenous matrix components on a reversed-phase column, such as a C18 column. nih.govscielo.br Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard. nih.gov This approach allows for the accurate determination of this compound concentrations down to the nanogram-per-milliliter level. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification in Plasma This table presents typical, not specific, parameters for the bioanalysis of a small molecule like this compound.

Parameter Condition
Sample Preparation Protein precipitation with acetonitrile (containing internal standard)
LC Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Hypothetical) This compound: [M+H]+ → Fragment ion
Internal Standard (Hypothetical) Structurally similar compound (e.g., deuterated this compound)
Lower Limit of Quantification ~1 ng/mL

Spectroscopic Characterization Techniques for this compound Structure Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for the initial structural confirmation and ongoing quality control of synthesized this compound. mdpi.com A combination of methods is used to provide an unambiguous characterization of the molecule's complex structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise structure of organic molecules. youtube.com ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR details the carbon skeleton. youtube.com For this compound, ¹H NMR would reveal distinct signals for the aromatic protons on the phenyl and thiazole (B1198619) rings, as well as signals for the ethylamine (B1201723) linker and the chiral phenylethanolamine moiety. The splitting patterns (e.g., triplets, doublets) would confirm the connectivity between adjacent, non-equivalent protons. youtube.com Two-dimensional NMR techniques, such as COSY and HSQC, would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the complete assembly of the molecular structure. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming key structural features. For example, a sharp peak in the 1650-1690 cm⁻¹ region would indicate the amide carbonyl (C=O) stretch, while N-H stretching vibrations would appear in the 3200-3500 cm⁻¹ range. youtube.com Absorptions corresponding to aromatic C-H and C=C bonds would also be prominent. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about conjugated systems within a molecule. mdpi.com The presence of multiple aromatic rings (phenyl and thiazole) in this compound results in characteristic absorption maxima in the ultraviolet region of the electromagnetic spectrum.

Table 2: Predicted Spectroscopic Data for this compound This table is based on the known chemical structure of this compound and general spectroscopic principles.

Technique Predicted Observation Structural Feature Indicated
¹H NMR Signals in ~6.5-8.0 ppm range Aromatic protons (phenyl, thiazole)
Signals in ~2.5-4.0 ppm range Aliphatic protons (ethylamine chain, ethanolamine (B43304) moiety)
¹³C NMR Signals in ~110-150 ppm range Aromatic and thiazole carbons
Signal ~170 ppm Amide carbonyl carbon
IR ~3300 cm⁻¹ (broad) O-H stretch (alcohol) and N-H stretch (amine, amide)
~3050 cm⁻¹ Aromatic C-H stretch
~2950 cm⁻¹ Aliphatic C-H stretch
~1670 cm⁻¹ (strong) Amide C=O stretch
~1600, 1480 cm⁻¹ Aromatic C=C stretches
UV-Vis Absorption maxima ~200-300 nm Conjugated π-systems of aromatic rings

Mass Spectrometry Applications in this compound Metabolite Identification and Quantification

Understanding the metabolic fate of this compound is critical. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, is the primary tool for identifying and quantifying metabolites in biological fluids and tissues. ijpras.comnih.govnih.gov The general strategy involves analyzing samples from in vitro (e.g., liver microsomes) or in vivo studies and comparing them to control samples. nih.gov

Metabolite identification is achieved by searching for predicted mass shifts from the parent drug corresponding to known biotransformations. researchgate.net For instance, the addition of an oxygen atom (oxidation) would result in a mass increase of 15.99 Da, while conjugation with glucuronic acid would add 176.03 Da. Once a potential metabolite is detected by HRMS, its structure is further investigated using tandem mass spectrometry (MS/MS). youtube.com By comparing the fragmentation pattern of the metabolite with that of the parent this compound, the precise site of metabolic modification can often be determined. researchgate.net

Table 3: Potential Metabolic Pathways for this compound and Corresponding Mass Changes This table lists common biotransformations that a molecule with this compound's structure might undergo.

Metabolic Reaction Mass Change (Da) Potential Site on this compound
Oxidation (Hydroxylation) +15.9949 Aromatic rings, aliphatic carbons
N-Dealkylation -28.0313 Removal of ethyl group from amine
Glucuronidation +176.0321 Hydroxyl group, amine nitrogen
Sulfation +79.9568 Hydroxyl group
Amide Hydrolysis +1.0078 Cleavage of the amide bond

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Receptor Complex Structural Analysis

Elucidating the three-dimensional structure of this compound bound to its target, the β3-adrenergic receptor (β3AR), is key to understanding its mechanism of action and selectivity. nih.gov X-ray crystallography and, more recently, cryogenic electron microscopy (Cryo-EM) are the definitive methods for this purpose. nih.govvub.be

While a specific structure for this compound is not publicly available, the cryo-EM structure of the β3AR in complex with the highly similar agonist Mirabegron provides significant insight. nih.gov These studies reveal the precise binding pocket within the receptor's transmembrane domain. The agonist sits (B43327) in an orthosteric site, making specific interactions with key amino acid residues that stabilize the active conformation of the receptor. nih.govpdbj.org For Mirabegron, the structure shows that a narrower "exosite" in the β3AR compared to β1AR and β2AR creates a unique perpendicular pocket that accommodates the drug, contributing to its subtype selectivity. nih.gov It is highly probable that this compound engages the β3AR in a similar fashion, utilizing a combination of hydrogen bonds and hydrophobic interactions to achieve its agonist activity. These structural insights are invaluable for rational drug design and the development of future agonists with improved properties. nih.gov

Biophysical Methods for Characterizing this compound's Interactions with Biological Macromolecules

A variety of biophysical techniques are used to quantify the binding affinity and kinetics of this compound's interaction with the β3AR. nih.govresearchgate.net These methods provide crucial data on the strength and speed of the drug-receptor interaction.

Surface Plasmon Resonance (SPR) : SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. nih.govnih.gov In a typical SPR experiment, purified β3AR is immobilized on a sensor chip, and solutions containing this compound at various concentrations are flowed over the surface. washington.edu The binding of this compound to the receptor causes a change in the refractive index at the surface, which is detected as a response signal. youtube.com By analyzing the signal changes during the association (flow-on) and dissociation (flow-off) phases, one can determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.govpsu.edu

Isothermal Titration Calorimetry (ITC) : ITC is another key technique that directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing the β3AR, ITC can determine the binding affinity (Kₑ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

Table 4: Representative Kinetic and Affinity Data from a Hypothetical SPR Experiment This table shows the type of data obtained from SPR analysis for a ligand-receptor interaction.

Parameter Symbol Representative Value Description
Association Rate Constant kₐ 1 x 10⁵ M⁻¹s⁻¹ Rate of complex formation
Dissociation Rate Constant kₑ 1 x 10⁻³ s⁻¹ Rate of complex decay
Equilibrium Dissociation Constant Kₑ 10 nM Measure of binding affinity (kₑ/kₐ)

Future Directions and Emerging Research Avenues for Mantabegron

Exploration of Novel Adrenergic Receptor Subtype Interactions and Polypharmacology of Mantabegron

While this compound is characterized by its high selectivity for the β3-AR, a deeper investigation into its interactions with other adrenergic receptor subtypes is a key area for future research. This exploration falls under the concept of polypharmacology, which involves designing pharmaceutical agents to interact with multiple targets simultaneously to achieve a superior therapeutic effect. nih.gov

Polypharmacology offers a paradigm shift from the "one-drug, one-target" model to a more holistic approach, which is particularly relevant for complex multifactorial diseases. nih.govnih.gov By characterizing this compound's complete receptor interaction profile, researchers could uncover synergistic effects that may be beneficial in conditions where multiple pathways are dysregulated.

Receptor SubtypePrimary Ligand TypePotential Research Focus for this compound
β3-Adrenergic AgonistDeepen understanding of signaling pathways beyond canonical cAMP activation.
β1-Adrenergic Antagonist/AgonistInvestigate potential for weak interactions at supra-therapeutic concentrations and its physiological relevance.
β2-Adrenergic AgonistQuantify the degree of selectivity against this subtype to confirm low potential for respiratory or muscle-related effects.
α1-Adrenergic AntagonistScreen for any potential off-target binding, similar to studies conducted on Mirabegron, to understand its complete cardiovascular profile. nih.gov
α2-Adrenergic Antagonist/AgonistExplore potential interactions that might modulate neurotransmitter release or vascular tone.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. lumagroup.comnih.gov These technologies can analyze vast and complex datasets to identify novel drug-target interactions, predict compound properties, and optimize molecular structures.

For this compound, AI/ML algorithms could be employed in several ways:

Target Identification and Drug Repurposing: ML models can analyze multi-omics data (genomics, proteomics, metabolomics) from various diseases to identify pathological pathways where β3-AR activation might be beneficial. This could uncover novel therapeutic uses for this compound far beyond its current applications. For example, AI has been used to analyze public data to discover new side effects and potential applications for other drug classes. arxiv.org

Lead Optimization: If new derivatives of this compound are needed, AI can predict the affinity, selectivity, and pharmacokinetic properties of virtual compounds before they are synthesized. This process, known as in silico drug design, dramatically accelerates the optimization cycle and reduces costs.

Personalized Medicine: AI algorithms could integrate patient-specific data, such as genetic variations in adrenergic receptors or metabolic profiles, to predict individual responses to this compound. This would pave the way for a personalized treatment approach, maximizing efficacy.

The integration of AI with biological data is creating a new era of precision medicine, and this compound is a prime candidate for such an approach. lumagroup.com

Development of Advanced In Vitro Organoid and Microfluidic Systems for this compound Pharmacological Assessment

Traditional 2D cell culture systems often fail to replicate the complex microenvironment of human tissues, limiting their predictive power. The future of pharmacological assessment for compounds like this compound lies in advanced in vitro models such as organoids and microfluidic "organ-on-a-chip" systems.

Organoids: These are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of a specific organ. For this compound, bladder organoids could be used to study its effects on urothelial and detrusor muscle cells in a more physiologically relevant context. Similarly, brown adipose tissue (BAT) organoids could be used to investigate its thermogenic and metabolic effects in detail.

Microfluidic Systems (Organs-on-Chips): These devices allow for the culture of human cells in continuously perfused, micro-scale chambers, simulating the dynamic environment of living organs. A "bladder-on-a-chip" could be used to study this compound's effects under conditions of mechanical stretch and fluid flow, which are crucial for bladder function. Furthermore, multi-organ chips could be developed to assess the compound's effects on a network of tissues (e.g., bladder, liver, and heart) simultaneously, providing insights into systemic effects and potential drug-drug interactions.

These advanced models bridge the gap between preclinical animal studies and human clinical trials, offering a more accurate and ethical platform for assessing the pharmacology of this compound.

Application of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Mechanistic Studies

To fully understand how this compound works, it is essential to look beyond its immediate interaction with the β3-AR and map its downstream effects on cellular machinery. Multi-omics technologies provide a powerful, unbiased approach to achieve this. nih.govnih.gov

Proteomics: This is the large-scale study of proteins. nih.gov Using mass spectrometry-based techniques, researchers can quantify changes in the expression of thousands of proteins in cells or tissues following treatment with this compound. youtube.com For example, in adipose tissue, proteomics could identify novel proteins involved in the thermogenic response that are regulated by this compound, beyond the well-known Uncoupling Protein 1 (UCP1).

Metabolomics: This is the comprehensive analysis of small molecules (metabolites) within a biological system. youtube.com Metabolomics can provide a real-time snapshot of cellular metabolism. youtube.com By analyzing the metabolome of cells treated with this compound, researchers can map the precise shifts in metabolic pathways, such as lipolysis and fatty acid oxidation, providing a detailed fingerprint of the drug's metabolic action.

Integrating these omics datasets can provide a holistic view of this compound's mechanism of action, reveal novel biomarkers of drug response, and identify new therapeutic targets. nih.gov

Omics TechnologyResearch Question for this compoundPotential Findings
Proteomics Which proteins, besides UCP1, are up- or down-regulated in brown adipocytes upon β3-AR stimulation by this compound?Identification of novel enzymes, signaling proteins, or structural components involved in thermogenesis and metabolic regulation.
Metabolomics How does this compound alter the profile of lipids, amino acids, and Krebs cycle intermediates in bladder smooth muscle cells?A detailed map of the metabolic reprogramming induced by this compound, potentially linking receptor activation to cellular relaxation.
Transcriptomics What genes are differentially expressed in the brain following systemic administration of a β3-AR agonist?As shown in mouse models with other agonists, this could reveal pathways related to improved endothelial function and cognition. biorxiv.org
Multi-Omics How do changes in the proteome and metabolome correlate after this compound treatment?A systems-level understanding of the drug's mechanism, connecting protein expression changes to functional metabolic outputs. nih.gov

Untapped Research Potential of this compound in Fundamental Chemical Biology

Beyond its therapeutic applications, this compound serves as a valuable tool for fundamental chemical biology research. nih.gov As a highly selective and potent ligand, it can be used to probe the specific roles of the β3-AR in various physiological and pathological processes with high precision.

Future research could involve developing modified versions of this compound to create new chemical probes. For example:

Fluorescently-labeled this compound: This could be used to visualize the localization, trafficking, and internalization of β3-ARs in living cells in real-time using advanced microscopy techniques.

Biotinylated or "Clickable" this compound: These derivatives could be used in chemical proteomics experiments to pull down the β3-AR and its interacting proteins, helping to map the receptor's "interactome" and uncover novel signaling partners.

Photocleavable this compound: A version of the drug that can be inactivated with light would allow researchers to control β3-AR signaling with high temporal and spatial resolution, enabling precise studies of downstream signaling events.

By using this compound not just as a drug but as a sophisticated molecular probe, the scientific community can gain deeper insights into the fundamental biology of adrenergic signaling, which has broad implications for health and disease.

Q & A

Q. What experimental methodologies are most effective for establishing Mantabegron's mechanism of action in preclinical models?

To determine this compound's mechanism of action, researchers should combine in vitro receptor-binding assays (e.g., radioligand displacement studies) with in vivo pharmacodynamic models. For example:

  • Use knockout animal models to confirm target specificity by comparing responses in wild-type vs. gene-edited organisms.
  • Employ dose-response curves to quantify agonist/antagonist activity at suspected targets .
  • Validate findings using Western blotting or qPCR to measure downstream signaling molecules .

Q. How should researchers design controlled clinical trials to assess this compound's efficacy while minimizing bias?

Adopt a double-blind, randomized controlled trial (RCT) design with:

  • Stratified randomization by demographic/clinical variables to ensure balanced groups.
  • Placebo and active comparator arms to isolate this compound-specific effects.
  • Pre-registered protocols (e.g., ClinicalTrials.gov ) to reduce reporting bias .
  • Endpoint validation using biomarkers with established clinical relevance .

Q. What pharmacokinetic parameters are critical to evaluate in early-phase this compound studies, and how are they measured?

Key parameters include:

  • Bioavailability : Assessed via plasma concentration-time curves after oral vs. intravenous administration.
  • Half-life (t½) : Calculated using non-compartmental analysis of elimination phases.
  • Tissue distribution : Quantified via LC-MS/MS in target organs .
  • Metabolite profiling : Identified through HPLC or NMR paired with in vitro hepatocyte assays .

Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound trials?

Use non-linear regression models (e.g., sigmoidal Emax models) to estimate EC50 and Hill coefficients. For small sample sizes, apply Bayesian hierarchical models to borrow strength across subgroups. Validate assumptions with residual plots and goodness-of-fit tests .

Q. How can in vitro binding assays be optimized to confirm this compound's target specificity?

  • Use saturation binding assays with increasing radioligand concentrations to calculate Bmax and Kd.
  • Perform competition assays against panels of related receptors to rule off-target binding.
  • Validate with surface plasmon resonance (SPR) for real-time kinetic analysis .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound's in vitro efficacy and clinical trial outcomes?

  • Conduct sensitivity analyses to identify confounders (e.g., patient adherence, metabolic differences).
  • Use translational PK/PD modeling to bridge in vitro potency (IC50) and in vivo exposure (AUC).
  • Perform post hoc subgroup analyses to detect heterogeneous treatment effects .

Q. What integrative computational strategies improve prediction of this compound's off-target effects across biological systems?

  • Combine molecular docking simulations with machine learning models trained on chemogenomic databases.
  • Validate predictions using CRISPR-Cas9 screens to identify synthetic lethal interactions.
  • Cross-reference with adverse event databases (e.g., FAERS) for clinical correlations .

Q. Which longitudinal analysis methods best capture this compound's sustained therapeutic effects in chronic disease models?

  • Apply mixed-effects models to account for intra-subject variability over time.
  • Use time-to-event analyses (e.g., Kaplan-Meier, Cox regression) for survival outcomes.
  • Incorporate wearable device data (e.g., continuous glucose monitoring) for real-world efficacy metrics .

Q. How should multi-omics data be systematically integrated to elucidate this compound's polypharmacological networks?

  • Perform pathway enrichment analysis on transcriptomic/proteomic datasets (e.g., GO, KEGG).
  • Use network pharmacology tools (e.g., Cytoscape) to map target-pathway-disease interactions.
  • Validate hypotheses with CRISPR-interference (CRISPRi) in relevant cellular contexts .

Q. What validation frameworks are essential for translating this compound's biomarker findings from preclinical to clinical research?

  • Establish analytical validity via inter-laboratory reproducibility studies.
  • Confirm clinical validity through prospective cohort studies linking biomarkers to outcomes.
  • Use adaptive trial designs (e.g., basket trials) to test biomarker-guided dosing strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.